molecular formula C23H24N6O5 B2427783 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-29-5

5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2427783
CAS No.: 1112371-29-5
M. Wt: 464.482
InChI Key: JFJLOIMOHZZVOM-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O5 and its molecular weight is 464.482. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)15-7-5-6-8-18(15)32-3)12-29-21(24)20(27-28-29)22(30)25-16-10-9-14(31-2)11-19(16)33-4/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJLOIMOHZZVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

This compound features:

  • A triazole ring, which is significant in medicinal chemistry due to its ability to form hydrogen bonds and its role in various biological processes.
  • A carboxamide functional group that enhances solubility and bioavailability.
  • Two methoxyphenyl substituents that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. The following table summarizes the findings from various studies:

StudyCell LineIC50 (μM)Mechanism of Action
MDA-MB-453 (Breast Cancer)11Induces apoptosis via p53 pathway
CEM-13 (Leukemia)10.38Inhibits cell proliferation; apoptosis induction
SK-MEL-2 (Melanoma)0.65HDAC inhibition leading to increased apoptosis

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Studies have shown that the compound activates the p53 signaling pathway, leading to increased expression of pro-apoptotic factors and caspase activation .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
  • Inhibition of Histone Deacetylases (HDACs) : It selectively inhibits HDACs at nanomolar concentrations, contributing to its anticancer activity by altering gene expression related to cell cycle and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly affect the biological activity of triazole derivatives:

  • Substituent Variations : The presence of methoxy groups on the phenyl rings has been linked to enhanced potency against various cancer cell lines. For instance, compounds with additional electron-donating groups showed improved activity due to better interaction with target proteins .
  • Ring Modifications : Altering the oxazole moiety can also influence the binding affinity and selectivity towards specific cancer cell types .

Case Studies

  • Case Study on Breast Cancer : In a study involving MDA-MB-453 cells, the compound demonstrated significant cytotoxicity with an IC50 value of 11 μM. Flow cytometry revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent against triple-negative breast cancer .
  • Leukemia Treatment : Another study reported that this compound inhibited proliferation in CEM-13 leukemia cells with an IC50 value of 10.38 μM. The mechanism involved apoptosis induction through upregulation of p53 and downregulation of anti-apoptotic proteins .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a molecular docking study indicated a strong binding affinity to the CSNK2A1 receptor with a binding energy of 6.8687 kcal mol-6.8687\text{ kcal mol} . In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116) cells. The highest inhibitory concentration (IC50) values were noted at approximately 44.77μg/mL44.77\mu g/mL for A431 cells, suggesting potent anticancer properties .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. It exhibited activity against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans. These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound demonstrated significant antioxidant activity. This was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, indicating its potential to mitigate oxidative stress-related diseases .

Synthesis and Mechanism of Action

The synthesis of 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can be achieved through one-pot multi-component reactions involving various aromatic aldehydes and other reagents under optimized conditions . The mechanism of action is likely related to its ability to interact with specific cellular targets, leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

Study Findings Methodology
Study on Anticancer ActivitySignificant cytotoxic effects on A431 and HCT116 cell linesMTT assay for cell viability
Antimicrobial EvaluationActive against K. pneumoniae, S. aureus, and C. albicansDisc diffusion method
Antioxidant Properties AssessmentHigh antioxidant capacity measured by DPPH assayDPPH radical scavenging test

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